molecular formula C9H7F3O3 B1417014 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione CAS No. 779342-39-1

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione

Cat. No. B1417014
M. Wt: 220.14 g/mol
InChI Key: DAWIAMPYBTWSLY-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione” is a chemical compound with the CAS Number: 779342-39-1 . It has a molecular weight of 220.15 . The IUPAC name for this compound is 4,4,4-trifluoro-1-(5-methyl-2-furyl)-1,3-butanedione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O3/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Fused Heterocycles

The compound is used in the synthesis of fused heterocycles. For instance, Shaaban (2008) demonstrated its reactivity with various amines under microwave irradiation to afford trifluoromethyl derivatives of different heterocyclic compounds (Shaaban, 2008).

Regioselective Bond Cleavage

Solhnejad et al. (2013) explored its regioselective carbon-carbon bond cleavage, showcasing its potential in synthetic chemistry for producing various derivatives (Solhnejad et al., 2013).

Application in Dye-Sensitized Solar Cells

This compound has been utilized in the development of dye-sensitized solar cells. Islam et al. (2006) synthesized a series of β-diketonato-ruthenium(II)-polypyridyl sensitizers, which show potential in enhancing the efficiency of solar cells (Islam et al., 2006).

Synthesis of Pyridine Derivatives

Rateb (2011) discussed its use in synthesizing pyridine derivatives under solvent-free conditions, highlighting its versatility in organic synthesis (Rateb, 2011).

Formation of Mixed-Ligand Metal Complexes

Meena and Grover (2018) conducted studies on the formation of mixed-ligand complexes with cadmium(II), emphasizing its role in coordination chemistry (Meena & Grover, 2018).

Synthesis of New Organic Crystals

Fernandes et al. (2011) reported the formation of an organic crystal containing this compound, demonstrating its application in crystallography and materials science (Fernandes et al., 2011).

NIR-Luminescence in Lanthanide Complexes

Dang et al. (2011) synthesized lanthanide complexes exhibiting near-infrared (NIR) luminescence, indicating its potential in optical applications (Dang et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4,4,4-trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWIAMPYBTWSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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